molecular formula C12H11BrN2O2 B2508098 5-Bromo-3-cyclopropyl-1-methylquinazoline-2,4-dione CAS No. 2320376-76-7

5-Bromo-3-cyclopropyl-1-methylquinazoline-2,4-dione

Cat. No. B2508098
CAS RN: 2320376-76-7
M. Wt: 295.136
InChI Key: JRSILQWCHUWKHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazoline-2,4-dione compounds, such as 5-Bromo-3-cyclopropyl-1-methylquinazoline-2,4-dione, have been synthesized for various research purposes . For instance, a series of twenty-nine new quinazoline-2,4-dione compounds were synthesized for a study on sphingosine-1-phosphate receptor 2 (S1PR2) .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline-2,4-dione core with a bromine atom and a cyclopropyl group attached to it. Quinazolines are benzo-fused pyrimidine derivatives, meaning they consist of a pyrimidine ring fused to a benzene ring .

Mechanism of Action

The mechanism of action of quinazoline-2,4-dione compounds can vary depending on their specific structure and the biological target they interact with . For example, some quinazoline-2,4-dione compounds have been found to exhibit high binding potencies towards S1PR2 .

Future Directions

Quinazoline-2,4-dione compounds have shown potential in various areas of research due to their diverse biological activities . Future research may focus on exploring the pharmacological potential of these compounds, designing and synthesizing new derivatives or analogues to treat various diseases .

properties

IUPAC Name

5-bromo-3-cyclopropyl-1-methylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-14-9-4-2-3-8(13)10(9)11(16)15(12(14)17)7-5-6-7/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSILQWCHUWKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=O)N(C1=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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